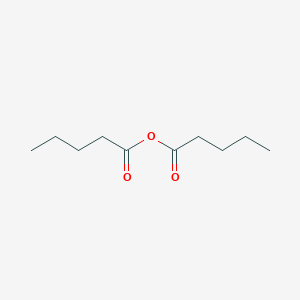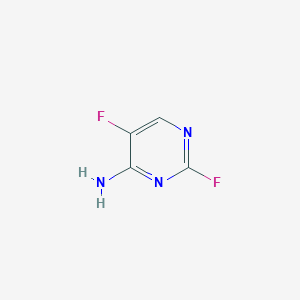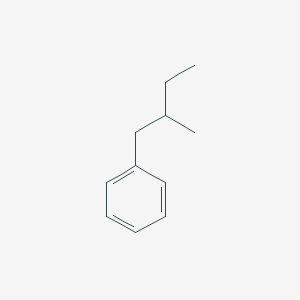
(2-Methylbutyl)benzene
概要
説明
“(2-Methylbutyl)benzene” is a chemical compound with the molecular formula C11H16 . It is also known by other names such as “Benzene, (2-methylbutyl)-”, “Butane, 2-methyl-1-phenyl-”, and "2-Methyl-1-phenylbutane" . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of “(2-Methylbutyl)benzene” consists of a benzene ring with a 2-methylbutyl group attached . The average mass of the molecule is 148.245 Da .Physical And Chemical Properties Analysis
“(2-Methylbutyl)benzene” is a colorless liquid . It has a flash point of 61 degrees Celsius, indicating that it is a combustible liquid . The compound is lighter than water, and its vapors may be heavier than air .科学的研究の応用
Electrochemical Applications : A study by Kurtay et al. (2020) synthesized a new electropolymerizable monomer, 2-methyl-5,10-dihydro-2H-benzo[6,7][1,4]dioxocino[2,3-c]pyrrole (XyPMe), which has predictable electronic and structural properties. This research highlights the potential of benzene derivatives in developing new materials for electrochemical applications (Kurtay et al., 2020).
Environmental Monitoring : Young and Phelps (2004) found that anaerobic bacteria can break down hydrocarbons in anoxic groundwater, with intermediate compounds like 2-methylbenzylsuccinate serving as biomarkers for active biodegradation areas. This suggests a role for benzene derivatives in environmental monitoring and remediation (Young & Phelps, 2004).
Health Risks and DNA Methylation : Research by Hu et al. (2014) indicates that hydroquinone and 1,4-benzoquinone, metabolites of benzene, can disrupt global DNA methylation in human liver cells, potentially increasing carcinogenic risk. This demonstrates the health risks associated with benzene and its derivatives (Hu et al., 2014).
Chemical Processing and Synthesis : Miki and Sugimoto (1995) investigated the hydrocracking of polycyclic aromatic compounds, including 1-methylnaphthalene and 2-methylnaphthalene, to produce various isomers of C11-alkylbenzenes. This research contributes to our understanding of chemical processing involving benzene derivatives (Miki & Sugimoto, 1995).
Biomarkers and Disease Diagnosis : In a study on biosensors, Moharana and Pattanayak (2020) found that dibutyl benzene-1,2-dicarboxylate showed effective binding interaction with a protein important for early disease diagnosis and monitoring. This suggests a diagnostic application for benzene derivatives (Moharana & Pattanayak, 2020).
Photocatalytic Applications : Salavati‐Niasari et al. (2016) found that ZnTiO3 nanoparticles, synthesized through sol-gel processes, showed potential as photocatalysts for the degradation of organic dyes, like methyl orange, under ultraviolet light. This research points to applications of benzene derivatives in environmental remediation and green chemistry (Salavati‐Niasari et al., 2016).
Liquid Crystal Display Technology : Yokokoji et al. (2008) synthesized new chiral compounds for cholesteric liquid crystal display applications, showing better performance than existing compounds. This research highlights the potential of benzene derivatives in advanced materials science (Yokokoji et al., 2008).
Safety And Hazards
“(2-Methylbutyl)benzene” is a combustible liquid and vapor . It can cause eye and skin irritation, respiratory tract irritation, and central nervous system depression . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2-methylbutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLFCDWOFLKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871046 | |
| Record name | (2-Methylbutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbutyl)benzene | |
CAS RN |
3968-85-2 | |
| Record name | Benzene, (2-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylbutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3968-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


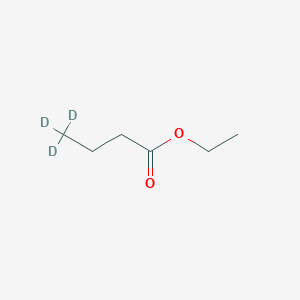
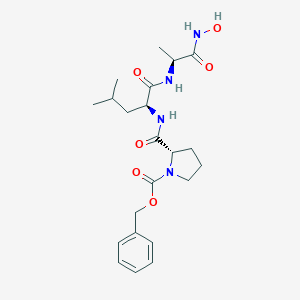
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
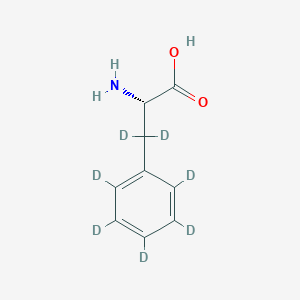
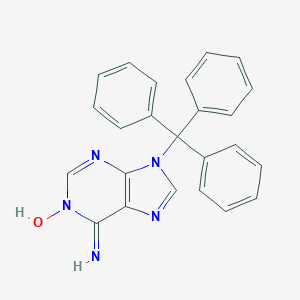
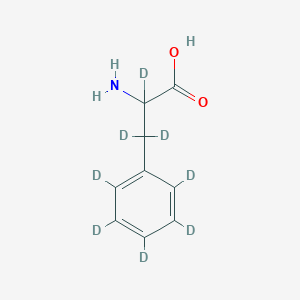
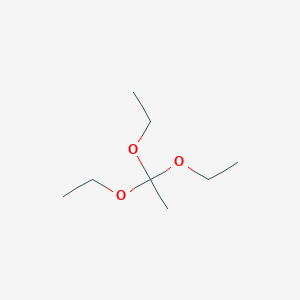
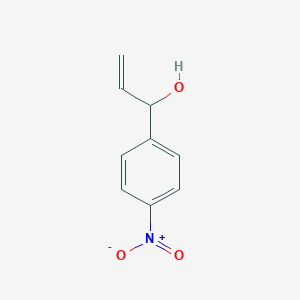
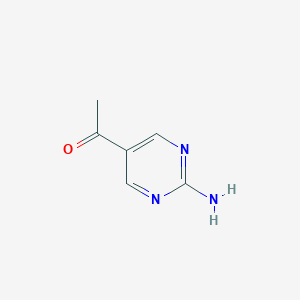
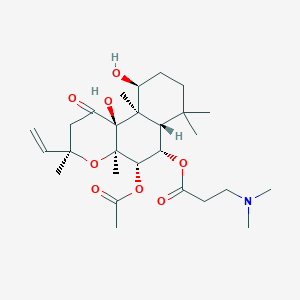
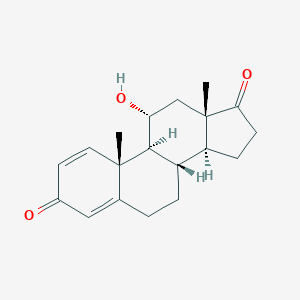
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
